H-DL-Asp-DL-Tyr(SO3H)-DL-Met-Gly-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2

Pancreatic exocrine secretion CCK receptor agonism Peptide pharmacology

H-DL-Asp-DL-Tyr(SO3H)-DL-Met-Gly-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2, commonly designated caerulein (ceruletide, INN), is a sulfated decapeptide of amphibian origin that functions as a potent orthosteric agonist at cholecystokinin (CCK) receptors, principally the CCK₁ (CCK-A) subtype. First isolated from the skin of the Australian green tree frog (Litoria caerulea), its C-terminal pentapeptide sequence (Gly-Trp-Met-Asp-Phe-NH₂) is conserved across vertebrate gastrin and CCK, while the sulfated tyrosyl residue at position 7 from the C-terminus is the critical structural determinant that distinguishes its pharmacological profile from non-sulfated analogs.

Molecular Formula C49H62N10O16S3
Molecular Weight 1143.3 g/mol
Cat. No. B15146643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-DL-Asp-DL-Tyr(SO3H)-DL-Met-Gly-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2
Molecular FormulaC49H62N10O16S3
Molecular Weight1143.3 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C49H62N10O16S3/c1-76-18-16-34(55-47(69)37(58-44(66)32(50)23-41(61)62)21-28-12-14-30(15-13-28)75-78(72,73)74)45(67)53-26-40(60)54-38(22-29-25-52-33-11-7-6-10-31(29)33)48(70)56-35(17-19-77-2)46(68)59-39(24-42(63)64)49(71)57-36(43(51)65)20-27-8-4-3-5-9-27/h3-15,25,32,34-39,52H,16-24,26,50H2,1-2H3,(H2,51,65)(H,53,67)(H,54,60)(H,55,69)(H,56,70)(H,57,71)(H,58,66)(H,59,68)(H,61,62)(H,63,64)(H,72,73,74)
InChIKeyIZTQOLKUZKXIRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-DL-Asp-DL-Tyr(SO3H)-DL-Met-Gly-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2 (Caerulein/Ceruletide): Structure, Receptor Class & Procurement Positioning


H-DL-Asp-DL-Tyr(SO3H)-DL-Met-Gly-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2, commonly designated caerulein (ceruletide, INN), is a sulfated decapeptide of amphibian origin that functions as a potent orthosteric agonist at cholecystokinin (CCK) receptors, principally the CCK₁ (CCK-A) subtype. [1] First isolated from the skin of the Australian green tree frog (Litoria caerulea), its C-terminal pentapeptide sequence (Gly-Trp-Met-Asp-Phe-NH₂) is conserved across vertebrate gastrin and CCK, while the sulfated tyrosyl residue at position 7 from the C-terminus is the critical structural determinant that distinguishes its pharmacological profile from non-sulfated analogs. [2] The compound is supplied as a research reagent, diagnostic aid, and experimental pancreatitis-inducing agent, with manufacturing specifications typically ≥95% purity by HPLC (CAS 17650-98-5).

Procurement Alert: Why Caerulein Cannot Be Interchanged with CCK-8, Gastrin, or Desulfated Analogs Without Quantitative Performance Drift


Despite shared C-terminal homology with cholecystokinin octapeptide (CCK-8) and gastrin peptides, caerulein is not functionally fungible. Its N-terminal pyroglutamate extension, internal substitution of threonine with methionine at position 5, and obligatory tyrosyl-O-sulfation at position 7 jointly confer a pharmacological fingerprint that diverges from CCK-8, non-sulfated CCK analogs, and gastrin in terms of receptor efficacy, in vivo metabolic stability, and tissue-specific contractile potency. [1] Substituting caerulein with CCK-8 in pancreatic stimulation assays results in a ~1.8-fold loss of protein secretion potency, whereas use of desulfated caerulein eliminates up to 160-fold of gallbladder contractile activity. [2] These quantitative discrepancies arise directly from discrete structure-activity relationships that cannot be compensated by dose adjustment alone, making generic substitution a source of systematic error in experimental models and diagnostic protocols. [3]

Caerulein-Specific Differentiation Evidence: Quantitative Head-to-Head and Cross-Study Comparisons Versus CCK-8, Desulfated Caerulein, Pentagastrin, and CCK-9


Pancreatic Exocrine Secretion Potency: Caerulein achieves 178% of CCK-8 protein output at equimolar doses in conscious dog

In a head-to-head dose-response study in conscious dogs fitted with pancreatic fistulas, caerulein exhibited 178% of the protein secretion activity of the C-terminal octapeptide of cholecystokinin (CCK-8, set as 100%) when compared at equimolar infusion rates. The relative protein secretion potencies were: CCK-8 (100%), [Mox³]-CCK-8 (52%), [Mox⁶]-CCK-8 (27%), [Mox³,Mox⁶]-CCK-8 (19%), and caerulein (178%). [1]

Pancreatic exocrine secretion CCK receptor agonism Peptide pharmacology

Plasma Bioactivity Plateau: Caerulein generates 6-fold higher steady-state plasma CCK bioactivity than CCK-9 at only 2× the molar dose

In a randomized comparative study of 24 healthy volunteers receiving continuous intravenous infusions of either ceruletide (61.5 pM/kg) or the synthetic analog CCK9 (Thr28,Nle31-CCK25-33; 30 pM/kg) together with secretin (1 U/kg), caerulein attained a plasma bioactivity plateau of approximately 120 pM, while CCK9 reached only approximately 20 pM. Despite a dose ratio of merely 2:1 (caerulein:CCK9), the plasma bioactivity difference was 6-fold as measured by rat pancreatic acini amylase release bioassay calibrated against CCK-8 standards. [1]

Pharmacokinetics Plasma bioactivity CCK receptor agonist

Gallbladder Contraction Potency: Sulfated caerulein is ~160-fold more potent than desulfated caerulein in feline gallbladder manometry

In a direct comparison study using conscious cats with chronic gallbladder fistulas and open-tip manometry, a dose of only 0.25 ng/kg of natural sulfated caerulein produced a gallbladder contraction of 15 cm H₂O pressure, whereas desulfated caerulein required 40 ng/kg to achieve the same effect. This corresponds to an approximately 160-fold potency advantage conferred by tyrosyl-O-sulfation at position 7 from the C-terminus. [1] The potency differential is far greater for gallbladder contraction than for gastric acid secretion (~6-fold advantage) or pepsin output (~5-fold advantage), underscoring the tissue-dependent impact of sulfation. [1]

Gallbladder contraction Tyrosine sulfation Biliary diagnostics

Central Hypothermic Potency: Caerulein ED₅₀ of 4.6 nmol/kg s.c. in mouse thermoregulation surpasses CCK-8, morphine, and haloperidol

In a systematic study of subcutaneous peptide administration in mice, caerulein produced a dose-dependent drop in rectal temperature of at least 1.5°C with an ED₅₀ of 4.6 nmol/kg, establishing it as the most potent hypothermic agent among CCK-8, seven caerulein analogs, morphine, haloperidol, and chlorpromazine tested under identical conditions. [1] While absolute ED₅₀ values for CCK-8 are not reported in full from this abstract, caerulein's rank-order superiority was confirmed across the entire peptide panel. The hypothermic effect of caerulein was pharmacologically dissociable from morphine and haloperidol by naloxone, atropine, phenytoin, and desipramine co-administration, indicating a CCK-receptor-specific central mechanism. [1]

Neuropharmacology Thermoregulation CCK receptor CNS

Gastric Acid Secretion: Caerulein and CCK-8 function as partial agonists achieving <50% of pentagastrin maximum in dog Heidenhain pouch

In a five-compound comparative study of acid secretion from Heidenhain pouches in dogs, caerulein and CCK-8 produced similar dose-response curves with maximal secretory rates less than 50% of that of pentagastrin, while pentagastrin and desulfated caerulein evoked similar maximal rates of secretion at full efficacy. [1] Cholecystokinin alone failed to stimulate pouch secretion over a wide dose range, and co-infusion of cholecystokinin with caerulein inhibited acid secretion. The authors concluded that tyrosyl sulfation at position 7 from the C-terminus converts these peptides from full agonists to partial agonists for gastric acid secretion. [1]

Gastric acid secretion Partial agonism Gastrin-CCK selectivity

Prioritized Procurement Scenarios for Caerulein: Evidence-Grounded Applications Where Quantitative Superiority Has Been Demonstrated


Experimental Induction of Acute Pancreatitis in Rodent Models

Caerulein is the gold-standard secretagogue for non-invasive induction of acute edematous pancreatitis in mice and rats. The caerulein + LPS co-administration protocol (6 hourly intraperitoneal injections of 50 μg/kg caerulein plus a terminal LPS dose of 10 mg/kg) has been validated as the most reproducible and reliable model in comparative studies against L-arginine-induced and caerulein-only protocols, producing consistent pancreatic enzyme elevation and histological tissue destruction. [1] Supramaximal caerulein infusion in anesthetized rats increased protein output to 925% and amylase output to 1430% of baseline, confirming its capacity to generate robust pancreatitis endpoints. [2] The 1.78-fold higher pancreatic secretory potency of caerulein over CCK-8 demonstrated in dog models [3] supports its preferential use for pancreatitis modeling where maximal acinar stimulation is required at minimized peptide mass.

Clinical Pancreatic Exocrine Function Testing

Ceruletide is used as a diagnostic aid for pancreatic malfunction, particularly in secretin-caerulein pancreatic function tests. At an optimized dose of 61.5 pM/kg (100 ng/kg) by continuous intravenous infusion with secretin background, ceruletide achieves a plasma bioactivity plateau of ~120 pM—a 6-fold higher steady-state level than the alternative CCK-9 analog at only 2× the molar dose, ensuring robust and sustained pancreatic enzyme output (lipase, amylase, trypsin, chymotrypsin) throughout the collection period. [4] This pharmacokinetic advantage reduces peptide consumption and minimizes the risk of submaximal stimulation that confounds diagnostic interpretation.

Gallbladder Functional Imaging and Biliary Dyskinesia Diagnosis

Caerulein at intramuscular doses of 0.2–0.6 μg/kg produces reliable, dose-dependent gallbladder contraction of ≥50% volume reduction for 15–30 minutes in patients with normal biliary anatomy, with the 0.2 μg/kg dose identified as optimal for avoiding side effects while achieving complete gallbladder emptying. [5] The indispensable requirement for tyrosine sulfation—desulfated caerulein is 160-fold less potent on gallbladder contractility [6]—means that only correctly sulfated caerulein preparations are suitable for cholecystographic or cholescintigraphic protocols. Substitution with desulfated peptide or non-sulfated CCK fragments will produce false-negative contractile responses.

Central CCK Receptor Neuropharmacology and Thermoregulation Studies

For investigations of central CCK receptor function—including thermoregulation, feeding behavior, and neuropeptide interactions—caerulein is the agonist of choice based on its superior subcutaneous hypothermic potency (ED₅₀ = 4.6 nmol/kg in mice, ranking most potent among CCK-8, seven caerulein analogs, morphine, haloperidol, and chlorpromazine). [7] Its pharmacologically distinct central mechanism, dissociable from opioid and dopaminergic pathways via naloxone, atropine, phenytoin, and desipramine, makes it a highly selective tool for probing CCK-specific central effects with minimal confounding by non-CCK receptor pathways.

Quote Request

Request a Quote for H-DL-Asp-DL-Tyr(SO3H)-DL-Met-Gly-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.